methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Description
Structural Overview of the Pyrrolopyridine-Thiazole Hybrid Scaffold
The molecule comprises three distinct domains:
- Pyrrolopyridine Core : A bicyclic system featuring a pyrrole ring fused to pyridine at positions 3 and 4, with two ketone groups at C1 and C3 positions creating electron-deficient characteristics.
- Thiazole Moiety : A 5-membered ring containing sulfur and nitrogen atoms at positions 1 and 3 respectively, substituted with:
- Isopropyl group at C5 for steric modulation
- Methyl ester at C4 for polarity control
- Linker System : A propanoyl bridge connecting the thiazole's C2 amino group to the pyrrolopyridine's N2 position, creating conformational constraints.
Key structural parameters from computational analysis:
| Property | Value |
|---|---|
| Molecular Weight | 402.4 g/mol |
| XLogP3 | 2.0 |
| Hydrogen Bond Donors | 4 |
| Rotatable Bonds | 7 |
| Aromatic Rings | 2 |
The spatial arrangement creates a planar aromatic system (pyrrolopyridine-thiazole) connected to a flexible alkyl chain, enabling both π-π stacking interactions and dynamic conformational changes.
Historical Context of Polyheterocyclic Compound Development
The evolution of such complex architectures follows three key phases in heterocyclic chemistry:
Phase 1: Early Heterocycle Fusion (1950s-1980s)
- Pioneering work on bicyclic systems like benzothiazoles and indolizines
- Development of basic annulation techniques using nitrene intermediates
Phase 2: Functionalization Era (1990s-2010s)
- Introduction of ketone groups in pyrrolopyridines for electronic modulation
- Advances in thiazole C-H functionalization enabling selective substitutions
Phase 3: Conjugation Strategies (2010s-Present)
- Implementation of amino acid-like linkers for bioisosteric effects
- Hybrid systems combining electron-deficient and -rich rings for charge-transfer complexes
The target compound exemplifies Phase 3 innovations through its:
- Use of propanoyl amino linkers mimicking peptide bonds
- Strategic placement of electron-withdrawing (diketone) and donating (thiazole) groups
- Steric engineering via isopropyl substitution
Synthetic milestones enabling this architecture include:
Properties
Molecular Formula |
C18H18N4O5S |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 2-[3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H18N4O5S/c1-9(2)14-13(17(26)27-3)21-18(28-14)20-12(23)5-7-22-15(24)10-4-6-19-8-11(10)16(22)25/h4,6,8-9H,5,7H2,1-3H3,(H,20,21,23) |
InChI Key |
MUAZKPFVIFZYFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CCN2C(=O)C3=C(C2=O)C=NC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrolo[3,4-c]Pyridin-1,3-Dione Intermediate
The pyrrolo[3,4-c]pyridin-1,3-dione moiety is synthesized via cyclocondensation reactions. A representative method involves reacting diketene with isatin derivatives in the presence of primary amines and pyrazole as a promoter . For instance, refluxing equimolar quantities of diketene, isatin, and ethylamine in ethanol with pyrazole (1 mol) for 4 hours yields the pyrrolo[3,4-c]quinoline-1,3-dione scaffold in 73–90% isolated yields . The pyrazole acts as a transient catalyst, enabling nucleophilic addition and subsequent cyclization (Table 1).
Table 1: Optimization of Pyrrolo[3,4-c]Pyridin-1,3-Dione Synthesis
| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Without pyrazole | Ethanol | 70 | 48 | 0 |
| Pyrazole (1 mol) | Ethanol | 70 | 4 | 90 |
| Pyrazole (0.5 mol) | Ethanol | 70 | 4 | 27 |
Key steps include:
-
Michael Addition : Pyrazole facilitates the attack of the amine on diketene, forming an enol intermediate .
-
Cyclization : Intramolecular nucleophilic attack by the amide nitrogen on the carbonyl group generates the fused pyrrolopyridinedione ring .
-
Workup : Precipitation in ethanol followed by filtration yields the pure intermediate .
Preparation of the Thiazole Core via Hantzsch Reaction
The 5-isopropyl-thiazole-4-carboxylate fragment is constructed using a Hantzsch thiazole synthesis. This involves condensing a thioamide with an α-haloketone . For example, reacting methyl 2-amino-5-isopropylthiazole-4-carboxylate with 3-bromopropanoyl chloride in chloroform under basic conditions (sodium bicarbonate) forms the thiazole ring . The reaction is typically conducted at 0–5°C to minimize side reactions, achieving yields of 60–75% after recrystallization .
Critical Parameters :
-
Solvent Choice : Chloroform or ethanol optimizes solubility and reaction kinetics .
-
Temperature Control : Sub-zero conditions prevent thermal degradation of the α-haloketone .
-
Base Selection : Sodium bicarbonate neutralizes HBr, driving the reaction forward .
Amide Coupling and Final Assembly
The pyrrolo[3,4-c]pyridin-1,3-dione and thiazole intermediates are coupled via an amide bond. A two-step protocol is employed:
-
Activation : The carboxylic acid group of the pyrrolo[3,4-c]pyridin-1,3-dione derivative is activated using EDCl/HOBt in dichloromethane .
-
Coupling : The activated intermediate reacts with the amine group of the thiazole core at room temperature for 12–24 hours, yielding the final compound in 65–80% efficiency .
Table 2: Amide Coupling Optimization
| Coupling Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | Dichloromethane | 18 | 78 |
| DCC/DMAP | THF | 24 | 62 |
Analytical Characterization
The final product is validated using spectroscopic and chromatographic techniques:
-
¹H NMR : Peaks at δ 1.25 (isopropyl CH₃), δ 3.85 (COOCH₃), and δ 8.20 (pyrrolopyridine aromatic H) confirm structural integrity .
-
HPLC : Purity >98% is achieved using a C18 column (acetonitrile/water gradient) .
-
Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 403.4, aligning with the molecular formula .
Challenges and Alternative Approaches
-
Side Reactions : Over-cyclization during pyrrolo[3,4-c]pyridin-1,3-dione synthesis can occur if pyrazole concentrations exceed 1 mol .
-
Solvent Limitations : Ethanol, while green, may require prolonged reflux for less reactive amines .
-
Alternative Routes : Microwave-assisted synthesis reduces reaction times but risks thermal decomposition of the thiazole .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.
Materials Science: The compound’s properties may be explored for use in developing new materials with specific electronic or optical characteristics.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazolo[3,4-c]pyrimidine-Chromenone Derivatives Example: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate ()
- Core: Pyrazolo-pyrimidine fused with chromenone.
- Key Differences: Lacks the thiazole ring and pyrrolopyridine-dione. Instead, it incorporates fluorinated aromatic systems and a chromenone scaffold.
- Properties : Higher melting point (303–306°C) due to extended aromaticity and fluorinated groups .
Pyran-Based Derivatives Example: Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate ()
- Core: 4H-pyran with cyano and ester substituents.
- Key Differences: Pyran ring vs. thiazole; cyano groups enhance polarity but reduce metabolic stability compared to the isopropyl group in the target compound.
Imidazole-Tetrazole Hybrids
- Example: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate ()
- Core : Imidazole with tetrazole and dioxolane groups.
- Key Differences : Tetrazole provides acidic protons for salt formation, unlike the neutral pyrrolopyridine-dione in the target compound.
Comparative Data Table
Key Findings
Biological Activity
Methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate (CAS Number: 1435996-42-1) is a complex organic compound that has garnered attention due to its potential pharmacological properties. This article focuses on its biological activities, including antidiabetic, antimycobacterial, antiviral, and anticancer effects.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₈N₄O₅S
- Molecular Weight : 402.4 g/mol
1. Antidiabetic Activity
Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit significant antidiabetic properties. For instance, studies have shown that certain compounds can enhance insulin sensitivity in mouse adipocytes by up to 37.4% at optimal concentrations (0.3–100 µM) . The presence of specific substituents in the pyrrolo[3,4-c]pyridine structure appears to influence this activity positively.
2. Antimycobacterial Activity
Pyrrolo[3,4-c]pyridine derivatives have been evaluated for their effectiveness against Mycobacterium tuberculosis. In vitro studies demonstrated that some compounds exhibited a minimum inhibitory concentration (MIC) below 0.15 µM, indicating strong antimycobacterial activity . This suggests potential for developing new treatments against tuberculosis.
3. Antiviral Activity
The antiviral properties of pyrrolo[3,4-c]pyridine derivatives have also been explored. Compounds in this class have shown activity against various viral strains, although specific data on the compound may be limited. The mechanism often involves interference with viral replication processes.
4. Anticancer Activity
The anticancer potential of this compound has been investigated through cytotoxicity assays against several cancer cell lines. Notably, some derivatives have demonstrated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards noncancerous cells .
Case Studies and Research Findings
Q & A
Q. Basic
- NMR Spectroscopy : H NMR (400 MHz, DMSO-) resolves protons on the thiazole (δ 2.56 ppm for methyl groups) and pyrrolopyridine moieties (δ 8.69 ppm for aromatic protons). C NMR confirms carbonyl carbons (δ ~170 ppm) .
- HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS to verify molecular weight (e.g., [M+1] at m/z ~500) and purity (>95%) .
How can solubility and stability challenges be addressed during experimental handling?
Q. Basic
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF. For biological assays, prepare stock solutions in DMSO (<5% v/v final concentration) to avoid precipitation .
- Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the ester and amide groups. Monitor degradation via HPLC over 72-hour stability studies .
What biological targets or pathways are associated with this compound?
Advanced
The thiazole and pyrrolopyridine moieties suggest potential kinase or protease inhibition. For example:
- Kinase Assays : Screen against MAPK or PI3K isoforms using ATP-competitive binding assays (IC determination).
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization in cancer cell lines .
Note : Structural analogs with pyrazole-thiazole hybrids show antiproliferative activity in HT-29 colon cancer models .
How can reaction mechanisms for key synthetic steps be elucidated?
Q. Advanced
- Computational Modeling : Employ density functional theory (DFT) to map energy profiles for amide bond formation and cyclization. Compare calculated activation energies with experimental yields .
- Isotopic Labeling : Use N-labeled amines to trace intermediates via H-N HMBC NMR, identifying rate-limiting steps .
What computational strategies optimize synthetic efficiency and regioselectivity?
Q. Advanced
- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian 09) predict regioselectivity in heterocyclic ring closure. Pair with machine learning to rank solvent/reagent combinations .
- Molecular Dynamics : Simulate transition states for propanoyl group attachment to prioritize reaction conditions (e.g., THF vs. DCM solvents) .
How can structure-activity relationships (SAR) guide derivative design?
Q. Advanced
- Modification Sites : Vary the isopropyl group (position 5 of thiazole) to alter lipophilicity. Replace the methyl ester with tert-butyl esters to enhance metabolic stability .
- Bioisosteres : Substitute the pyrrolopyridine-dione with quinazolinone to compare binding affinity in enzyme assays .
How should contradictory data in biological assays be resolved?
Q. Advanced
- Dose-Response Reproducibility : Conduct triplicate assays across multiple cell lines (e.g., HeLa, MCF-7) to identify cell-type-specific effects.
- Artifact Control : Include controls for off-target aggregation (e.g., 0.01% Triton X-100) and verify target engagement via thermal shift assays .
What methodologies assess degradation pathways under physiological conditions?
Q. Advanced
- Forced Degradation : Expose the compound to oxidative (HO), acidic (0.1M HCl), and thermal (40°C) stress. Analyze degradation products via LC-MS/MS to identify labile sites (e.g., ester hydrolysis) .
- Metabolite Profiling : Incubate with liver microsomes (human/rat) and profile metabolites using high-resolution mass spectrometry .
How can heterogeneous catalysis improve large-scale synthesis?
Q. Advanced
- Solid-Supported Reagents : Use polymer-bound EDC to simplify amide coupling and reduce purification steps. Catalyst recycling efficiency can exceed 85% over five cycles .
- Flow Chemistry : Optimize continuous flow reactors for thiazole ring formation, achieving >90% yield with residence times <30 minutes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
